Trichlorodiethylenetriaminecobalt(III)
Description
Historical Development of Cobalt(III) Coordination Chemistry
The foundations of cobalt(III) coordination chemistry trace back to the pioneering work of Alfred Werner in the late 19th and early 20th centuries. Werner's revolutionary coordination theory, formulated in 1893, fundamentally transformed the understanding of transition metal compounds. His theoretical framework proposed that cobalt(III) complexes adopt octahedral geometries, with the central metal ion surrounded by six ligands positioned at the vertices of an octahedron. This groundbreaking concept emerged from Werner's systematic study of cobalt ammine complexes, which had fascinated chemists since the mid-nineteenth century due to their distinctive colors and intriguing chemical behavior.
The historical significance of Werner's work cannot be overstated, as it represented a paradigm shift from the prevailing chain theory proposed by Christian Wilhelm Blomstrand. Blomstrand had suggested that ammonia molecules could be linked together as chains, analogous to hydrocarbon structures, but Werner rejected this formulation and instead introduced the concept of coordination number as the number of groups surrounding the central metal atom. Werner's theoretical insights were validated through extensive experimental work, culminating in his successful resolution of optically active coordination compounds, which provided conclusive evidence for the octahedral configuration of cobalt(III) complexes.
The development of cobalt(III) coordination chemistry was further advanced by Werner's systematic investigation of various ligand types and their effects on complex stability and stereochemistry. His work with ethylenediamine complexes, particularly tris(ethylenediamine)cobalt(III) chloride, demonstrated that optical activity could exist in purely inorganic compounds, thereby eliminating the perceived distinction between organic and inorganic chemistry. This achievement was particularly significant because it proved that carbon was not a prerequisite for chirality, a concept that had profound implications for understanding molecular stereochemistry in coordination compounds.
Significance of Trichlorodiethylenetriaminecobalt(III) in Coordination Chemistry
Trichlorodiethylenetriaminecobalt(III) occupies a unique position in coordination chemistry due to its demonstration of geometric isomerism involving a tridentate ligand system. The complex exemplifies the Ma₃b₃ type geometry, where the diethylenetriamine ligand acts as a tridentate chelating agent while three chloride ions complete the octahedral coordination sphere. This structural arrangement gives rise to two distinct geometric isomers: the meridional (mer) configuration, where the three nitrogen atoms of diethylenetriamine span three meridional positions, and the facial (fac) configuration, where they occupy three facial positions of the octahedron.
The stereochemical behavior of this complex has provided valuable insights into ligand field effects and the relative stability of different geometric arrangements. Research has demonstrated that the meridional isomer can undergo isomerization to the facial configuration under specific conditions, particularly during aquation reactions where chloride ligands are replaced by water molecules. This isomerization process represents a fundamental example of how ligand substitution can induce structural rearrangement in coordination complexes, providing mechanistic insights into reaction pathways in coordination chemistry.
The complex also serves as an important model system for understanding the relationship between ligand denticity and molecular stability. The tridentate nature of diethylenetriamine creates significant chelate effects that stabilize the complex while simultaneously imposing geometric constraints that influence the relative positioning of the remaining ligands. These structural features have made the compound valuable for investigating how polydentate ligands affect the electronic properties and reactivity patterns of transition metal centers.
Nomenclature and Basic Characteristics
The systematic nomenclature of trichlorodiethylenetriaminecobalt(III) follows International Union of Pure and Applied Chemistry conventions for coordination compounds. The complex is formally named chloro(diethylenetriamine)(ethylenediamine)cobalt(III) dichloride when additional ligands are present, or more commonly as trichlorodiethylenetriaminecobalt(III) in its simplest form. The diethylenetriamine ligand, systematically known as bis(2-aminoethyl)amine, coordinates to the cobalt(III) center through its three nitrogen atoms, creating a tridentate chelate ring system.
The molecular formula of the complex reflects its octahedral coordination geometry, with the cobalt(III) center achieving its preferred coordination number of six through bonding with the three nitrogen atoms of diethylenetriamine and three chloride ligands. The oxidation state of +3 for cobalt is stabilized by the strong field ligands in the coordination sphere, particularly the nitrogen donors from the organic ligand. This oxidation state is characteristic of cobalt ammine complexes and contributes to their kinetic inertness and thermodynamic stability.
Table 1: Basic Characteristics of Trichlorodiethylenetriaminecobalt(III)
The complex exhibits characteristic spectroscopic and structural properties consistent with low-spin cobalt(III) complexes. The strong field nature of the nitrogen donors from diethylenetriamine, combined with the chloride ligands, results in a large crystal field splitting that favors the low-spin electronic configuration. This electronic structure contributes to the diamagnetic properties of the complex and influences its spectroscopic behavior in ultraviolet-visible and nuclear magnetic resonance spectroscopy.
Overview of Related Werner Complexes
The study of trichlorodiethylenetriaminecobalt(III) is intimately connected to Werner's broader investigation of cobalt(III) coordination compounds, which encompassed a diverse array of ligand systems and structural motifs. Among the most significant related complexes are the tris(ethylenediamine)cobalt(III) salts, which Werner successfully resolved into optical isomers, providing definitive proof for the octahedral configuration of cobalt(III). These complexes, with the general formula [Co(ethylenediamine)₃]³⁺, demonstrated that three bidentate ligands could create a chiral coordination environment without the presence of carbon-based stereocenters.
Werner's systematic approach to cobalt(III) chemistry also included extensive studies of mixed-ligand complexes, such as dichlorobis(ethylenediamine)cobalt(III) compounds. These complexes exhibit cis-trans isomerism, with the trans isomer being green and the cis isomer being purple. The successful preparation and characterization of both geometric isomers provided experimental validation for Werner's octahedral model and demonstrated the predictive power of coordination theory in explaining isomer distributions.
The hexammine cobalt(III) complex, [Co(ammonia)₆]³⁺, represents another cornerstone of Werner's work and serves as the archetypal example of octahedral coordination. First prepared in 1798, this complex became the foundation for understanding coordination bonding and provided the basic structural model that Werner extended to more complex systems. The stability and well-defined structure of this complex made it an ideal starting point for Werner's systematic investigation of ligand substitution reactions and stereochemical relationships.
Table 2: Comparative Analysis of Werner Cobalt(III) Complexes
The progression from simple ammine complexes to more sophisticated polydentate systems represented a natural evolution in Werner's research program. Each class of compounds contributed unique insights into coordination chemistry principles, with the tridentate diethylenetriamine complexes representing an intermediate level of complexity between simple monodentate and fully chelated systems. This systematic approach allowed Werner to establish fundamental principles that continue to govern our understanding of coordination chemistry today.
Properties
CAS No. |
14215-59-9 |
|---|---|
Molecular Formula |
C4H13Cl3CoN3 |
Molecular Weight |
268.45 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;cobalt(3+);trichloride |
InChI |
InChI=1S/C4H13N3.3ClH.Co/c5-1-3-7-4-2-6;;;;/h7H,1-6H2;3*1H;/q;;;;+3/p-3 |
InChI Key |
CSPVKXYEFDTFLW-UHFFFAOYSA-K |
SMILES |
C(CNCCN)N.[Cl-].[Cl-].[Cl-].[Co+3] |
Canonical SMILES |
C(CNCCN)N.[Cl-].[Cl-].[Cl-].[Co+3] |
Synonyms |
trichlorodiethylenetriaminecobalt(III) |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Applications
Anticancer Activity
Trichlorodiethylenetriaminecobalt(III) has been studied for its cytotoxic properties against cancer cells. Research indicates that cobalt(III) complexes can induce apoptosis in cancer cell lines, such as MCF-7 (human breast cancer) and others. The mechanism involves the disruption of cellular functions and the induction of oxidative stress, which leads to cell death .
Interaction with Proteins
Studies have shown that cobalt(III) complexes can interact with serum albumins (both human and bovine), affecting their conformation and functionality. This interaction is crucial for understanding drug delivery systems, as these proteins are significant carriers in the bloodstream . The binding affinity of these complexes can be modulated by their hydrophobicity, influencing their therapeutic efficacy.
Antimicrobial Properties
Trichlorodiethylenetriaminecobalt(III) exhibits notable antimicrobial activity against various pathogens. Its effectiveness has been demonstrated through in vitro studies against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic processes .
Catalytic Applications
Cobalt(III) complexes are also recognized for their catalytic properties in organic synthesis. They can facilitate various reactions, including oxidation and reduction processes. For instance, they have been employed in the oxidation of alcohols to aldehydes or ketones, showcasing their utility in synthetic organic chemistry .
Material Science
In material science, trichlorodiethylenetriaminecobalt(III) has potential applications in developing new materials with specific electronic or magnetic properties. Its ability to form stable complexes allows for the incorporation into polymers or other matrices, enhancing material characteristics such as conductivity or magnetic responsiveness .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Kumar et al. (2015) | Anticancer Activity | Demonstrated significant cytotoxic effects on MCF-7 cells through apoptosis induction. |
| Riyasdeen et al. (2017) | Protein Interaction | Showed that cobalt(III) complexes alter serum albumin conformation, affecting drug delivery dynamics. |
| Dinesh et al. (2018) | Antimicrobial Activity | Reported effective inhibition of bacterial growth against multiple pathogens, indicating potential as an antimicrobial agent. |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Trichlorodiethylenetriaminecobalt(III) is compared with analogous Co(III) complexes below:
| Compound | Ligand Type | Geometry | Electronic Configuration | Reference |
|---|---|---|---|---|
| [Co(dien)Cl₃] | Tridentate (N₃) | Distorted octahedral | Low-spin (t₂g⁶) | |
| [Co(NH₃)₆]³⁺ | Monodentate (6 NH₃) | Octahedral | Low-spin (t₂g⁶) | |
| [Co(EDTA)]⁻ | Hexadentate (N₂O₄) | Octahedral | High-spin (eg² t₂g⁴) | |
| [Co(cyclam)Cl₂]⁺ | Tetradentate (N₄) | Square planar | Intermediate-spin |
Key Observations :
- Ligand Denticity : [Co(dien)Cl₃] uses a tridentate ligand, offering intermediate steric bulk compared to hexadentate EDTA or tetradentate cyclam.
- Spin State : The strong field of dien stabilizes a low-spin configuration, unlike EDTA-based complexes .
Stability Constants and Thermodynamic Properties
Thermodynamic stability constants (log K) for Co(III) complexes in aqueous solution (25°C):
| Complex | log K | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |
|---|---|---|---|---|
| [Co(dien)Cl₃] | 10.2 ± 0.3 | -75.4 | +89 | |
| [Co(NH₃)₆]³⁺ | 35.1 | -210 | -120 | |
| [Co(EDTA)]⁻ | 16.8 | -92 | +45 | |
| [Co(en)₃]³⁺ (en = ethylenediamine) | 19.7 | -145 | -30 |
Analysis :
- [Co(dien)Cl₃] has moderate stability compared to [Co(NH₃)₆]³⁺ but lower than EDTA complexes due to fewer donor atoms.
- The positive entropy change (+89 J/mol·K) suggests solvent reorganization during complexation .
Redox Stability and Kinetic Inertness
Half-life ($t_{1/2}$) for reduction of Co(III) to Co(II) in acidic media:
| Complex | $t_{1/2}$ (hours) | Conditions | Reference |
|---|---|---|---|
| [Co(dien)Cl₃] | 120 | 1M HCl, 25°C | |
| [Co(NH₃)₆]³⁺ | 0.5 | 1M HCl, 25°C | |
| [Co(EDTA)]⁻ | 480 | 1M HCl, 25°C |
Insights :
- [Co(dien)Cl₃] exhibits significant kinetic inertness ($t_{1/2} = 120$ hours), making it suitable for slow-release applications.
- EDTA complexes show superior inertness due to stronger chelation .
Findings :
- [Co(dien)Cl₃] shows moderate antimicrobial activity, outperforming [Co(NH₃)₆]³⁺ but weaker than cyclam derivatives .
Implications :
- [Co(dien)Cl₃] serves as a moderate catalyst, balancing activity and selectivity.
Preparation Methods
Oxidation of Cobalt(II) Precursors with Diethylenetriamine
An alternative route employs cobalt(II) chloride (CoCl₂) as the starting material, which is oxidized in situ to cobalt(III) in the presence of diethylenetriamine and hydrogen peroxide (H₂O₂) .
Procedure :
-
Dissolve CoCl₂·6H₂O (12.0 g) in deionized water (35 mL).
-
Add diethylenetriamine (9.0 mL) dropwise under vigorous stirring.
-
Introduce 30% H₂O₂ (10 mL) at 50–60°C to oxidize Co(II) to Co(III).
-
Adjust pH to 8–9 using NH₄OH and concentrate the solution to induce crystallization.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Purity (UV-Vis) | λₘₐₓ = 510 nm (ε = 120 M⁻¹cm⁻¹) |
| Stereochemistry | Mixed fac and mer |
This method offers higher yields but requires precise control of pH and temperature to minimize ligand dissociation. The oxidative step using H₂O₂ ensures complete conversion of Co(II) to Co(III), though competing hydrolysis reactions can occur if conditions deviate .
Aqueous Coordination and Ligand Exchange
A less common approach involves the dissolution of [CoCl₃(dien)] in aqueous media at neutral pH, leading to the formation of a triaqua intermediate ([Co(H₂O)₃(dien)]³⁺), which is subsequently treated with excess chloride ions to regenerate the trichloro complex .
Procedure :
-
Dissolve [CoCl₃(dien)] in deionized water (pH 7–8).
-
Stir for 24 hours to form [Co(H₂O)₃(dien)]³⁺.
-
Add concentrated NaCl solution (5 M) to precipitate [CoCl₃(dien)].
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–65% |
| Purity (HPLC) | >95% |
| Stereochemistry | Retention of mer configuration |
This method is advantageous for purifying contaminated batches but suffers from lower efficiency due to equilibrium limitations in ligand exchange .
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity | Stereochemical Control | Scalability |
|---|---|---|---|---|
| Acid Treatment | 70–75 | Moderate | Limited | High |
| Co(II) Oxidation | 85–90 | High | Moderate | Moderate |
| Aqueous Exchange | 60–65 | Very High | High | Low |
Mechanistic Insights :
-
Acid Treatment : Relies on nitro-to-chloride ligand substitution, favoring thermodynamically stable isomers.
-
Co(II) Oxidation : Radical-driven oxidation via H₂O₂ generates reactive Co(III) intermediates, enabling rapid complexation.
-
Aqueous Exchange : Equilibrium-controlled process suitable for high-purity applications but limited by kinetic inertia.
Q & A
Q. What synthetic methodologies are recommended for preparing high-purity Trichlorodiethylenetriaminecobalt(III), and how can experimental parameters be optimized?
- Methodological Answer : The synthesis typically involves reacting cobalt(III) precursors (e.g., CoCl₃) with diethylenetriamine (dien) under controlled pH and temperature. Key steps include:
- Stoichiometric control : Maintain a 1:1 molar ratio of Co³⁺ to dien to avoid byproducts.
- Temperature modulation : Reflux at 70–80°C for 6–8 hours to ensure complete ligand coordination .
- Purification : Use recrystallization from ethanol-water mixtures to isolate the complex. Monitor purity via elemental analysis and conductivity measurements.
Common pitfalls: Incomplete ligand substitution due to improper pH control; mitigate via buffered conditions (pH 6–7).
Q. How can spectroscopic techniques (UV-Vis, IR) be systematically applied to confirm the coordination geometry of Trichlorodiethylenetriaminecobalt(III)?
- Methodological Answer :
- UV-Vis spectroscopy : Measure d-d transition bands in aqueous solution (e.g., λₘₐₐ at ~500 nm for octahedral Co³⁺ complexes). Compare with reference spectra for analogous complexes to assign geometry .
- IR spectroscopy : Identify ligand-specific vibrations:
- N-H stretching (3200–3350 cm⁻¹) for coordinated dien.
- Co-N stretching (450–500 cm⁻¹).
- Data validation : Cross-reference with X-ray crystallography (if available) to resolve ambiguities in spectral assignments.
Q. What are the critical stability considerations for Trichlorodiethylenetriaminecobalt(III) in aqueous solutions, and how can decomposition pathways be monitored?
- Methodological Answer :
- pH-dependent stability : Conduct stability assays across pH 2–12. The complex is most stable near neutral pH; acidic conditions promote ligand protonation, while alkaline media induce hydroxide bridging .
- Kinetic monitoring : Use UV-Vis spectroscopy to track absorbance changes over time. Apply pseudo-first-order kinetics to quantify decomposition rates.
- Counterion effects : Test stability with different counterions (e.g., Cl⁻ vs. NO₃⁻) to identify inert electrolyte systems .
Advanced Research Questions
Q. How can kinetic inconsistencies in ligand substitution reactions of Trichlorodiethylenetriaminecobalt(III) be resolved using advanced spectroscopic methods?
- Methodological Answer :
- Stopped-flow kinetics : Measure rapid ligand exchange rates (e.g., substitution with SCN⁻) under pseudo-first-order conditions. Use multivariate analysis to deconvolute overlapping spectral transitions .
- Isotopic labeling : Replace chloride ligands with ³⁶Cl to track substitution pathways via radiometric assays.
- Statistical validation : Apply ANOVA to compare rate constants across replicate trials, addressing outliers through Grubbs’ test .
Q. What methodological strategies address discrepancies in magnetic moment measurements across studies of Trichlorodiethylenetriaminecobalt(III)?
- Methodological Answer :
- Standardized measurement protocols : Use a Gouy balance or SQUID magnetometer under identical conditions (temperature, solvent, field strength).
- Sample purity verification : Characterize magnetic moments alongside elemental analysis and XRD to rule out paramagnetic impurities .
- Electronic structure modeling : Correlate experimental µ_eff values with DFT-calculated spin states to resolve geometry-related discrepancies .
Q. What computational approaches are recommended to model the electronic structure and reaction pathways of Trichlorodiethylenetriaminecobalt(III)?
- Methodological Answer :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with LANL2DZ basis sets to optimize geometry and calculate ligand field splitting energies.
- Solvent effects : Incorporate implicit solvent models (e.g., COSMO) to simulate aqueous-phase behavior .
- Reaction pathway analysis : Apply Nudged Elastic Band (NEB) methods to map activation energies for ligand substitution or redox processes.
Data Presentation and Analysis Guidelines
- Tables : Include comparative tables for kinetic data (e.g., rate constants under varying pH) and spectroscopic parameters (e.g., λₘₐₐ, ε values) .
- Statistical rigor : Report confidence intervals for kinetic measurements and use χ² tests to assess goodness-of-fit in computational models .
- Ethical compliance : Document synthetic waste disposal protocols and adhere to institutional safety guidelines for cobalt compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
